![molecular formula C17H13N3O4S B3264109 (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 384849-13-2](/img/structure/B3264109.png)
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound more reactive in certain reactions. The acrylamide group could potentially undergo polymerization reactions .Scientific Research Applications
Detection of Mercury (II) Ions
The compound has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg 2+ concentration in drinking water that is set by the WHO .
Detection of Biothiols
The compound can be used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M . The color change of the compound-Hg (II) complex from blue to pink was selective to the Cys biothiol while other non-thiol containing amino acids did not cause a color change .
Development of Inkless Rewritable Paper
A multifunctional tetraphenylethene-based Schiff base (TPESB) was designed via a combination of AIE and ESIPT mechanisms and developed through a one-pot reaction of two commercially available compounds . By employing TPESB as an imaging layer and water as an ink, an eco-friendly inkless rewritable paper was developed showing great potential application in anti-counterfeiting and information security .
Sensor for Zn 2+ Ions
TPESB can serve as a colorimetric/fluorescent dual-channel sensor for Zn 2+ ions with high sensitivity, high selectivity, fast response time, and low detection limit (38.9 nM) . It displays low cytotoxicity and has been successfully applied for sensing of Zn 2+ in living cells .
Corrosion Inhibition
The compound 4–(4-nitrophenyl) thiazol-2-amine (NPT), which is structurally similar to the compound , has been studied for its corrosion inhibition ability on copper in 1 M HCl . This suggests that the compound could potentially have similar applications in corrosion inhibition.
Mechanism of Action
properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-24-13-3-2-4-14-16(13)19-17(25-14)18-15(21)10-7-11-5-8-12(9-6-11)20(22)23/h2-10H,1H3,(H,18,19,21)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBNNHWKFFSMH-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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